molecular formula C11H16FNO B12068439 4-Fluoro-N-isobutyl-3-methoxyaniline

4-Fluoro-N-isobutyl-3-methoxyaniline

Cat. No.: B12068439
M. Wt: 197.25 g/mol
InChI Key: KOSPYOGZFKNYKK-UHFFFAOYSA-N
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Description

4-Fluoro-N-isobutyl-3-methoxyaniline is an organic compound with the molecular formula C11H16FNO It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by a fluorine atom at the 4-position, an isobutyl group at the N-position, and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 4-fluoro-3-nitroanisole with isobutylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of anisole derivatives, followed by catalytic hydrogenation and subsequent amination. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-isobutyl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.

Scientific Research Applications

4-Fluoro-N-isobutyl-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-isobutyl-3-methoxyaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The isobutyl group provides hydrophobic interactions, while the methoxy group can participate in electron-donating interactions. These combined effects contribute to the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxyaniline: Similar structure but lacks the isobutyl group.

    3-Fluoro-4-methoxyaniline: Similar structure but with different substitution pattern.

    4-Fluoro-3-methylaniline: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-Fluoro-N-isobutyl-3-methoxyaniline is unique due to the presence of the isobutyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

4-fluoro-3-methoxy-N-(2-methylpropyl)aniline

InChI

InChI=1S/C11H16FNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3

InChI Key

KOSPYOGZFKNYKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=C(C=C1)F)OC

Origin of Product

United States

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